molecular formula C27H26N2O5 B12179126 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide

Cat. No.: B12179126
M. Wt: 458.5 g/mol
InChI Key: CXORHCSVIGDORS-UHFFFAOYSA-N
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Description

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the carbazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Methoxylation: Introduction of the methoxy group at the 6-position of the carbazole ring.

    Acetamide formation: Coupling of the carbazole derivative with an acetamide precursor.

    Attachment of the chromenyl group: This step involves the formation of an ether linkage between the carbazole and the chromenyl moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbazole derivatives and chromenyl-containing molecules. Examples include:

    Carbazole: The parent compound with a similar core structure.

    6-methoxycarbazole: A derivative with a methoxy group at the 6-position.

    Chromen-4-one: A compound with a similar chromenyl moiety.

Uniqueness

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide is unique due to its specific combination of carbazole and chromenyl groups, which may confer distinct biological activities and chemical properties.

Biological Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of carbazole and isoquinoline derivatives, which are known for their diverse pharmacological properties. The unique structure of this compound suggests potential applications in medicinal chemistry, particularly in cancer treatment and neuroprotection.

Chemical Structure and Properties

The molecular formula of the compound is C24H23N3O3C_{24}H_{23}N_{3}O_{3} with a molecular weight of approximately 401.5 g/mol. Its structure comprises a tetrahydrocarbazole moiety linked to an isoquinoline structure, which enhances its biological activity.

PropertyValue
Molecular Formula C24H23N3O3
Molecular Weight 401.5 g/mol
IUPAC Name This compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds derived from the tetrahydrocarbazole scaffold. For instance:

  • Cell Viability and Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A596 (lung cancer). In vitro assays indicated that the compound induces apoptosis and DNA damage in these cell lines .
  • Mechanism of Action : The mechanism involves the activation of pathways leading to mitochondrial dysfunction and disruption of cell cycle progression. The compound may inhibit specific kinases involved in cell proliferation .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective activities. Research indicates that certain carbazole derivatives can enhance neurogenesis and protect neurons from apoptosis:

  • Neurogenic Activity : Studies have shown that similar compounds can promote the survival of newborn neurons in models of neurodegeneration . The interaction with neurotrophic factors may play a role in this protective effect.
  • Mechanism : It is hypothesized that the compound may modulate signaling pathways associated with neuronal survival and differentiation .

Study 1: Anticancer Activity

In a controlled study on N-substituted carbazoles, researchers synthesized several derivatives and evaluated their efficacy against human carcinoma cell lines. The results demonstrated that specific substitutions on the carbazole core significantly enhanced anticancer activity. For instance, compounds with methoxy substitutions exhibited lower IC50 values against MCF-7 cells compared to non-substituted analogs .

Study 2: Neuroprotection

A study investigating the effects of carbazole derivatives on neurogenesis found that certain compounds could increase the proliferation of neural progenitor cells in vitro. This effect was attributed to the modulation of key signaling pathways involved in cell survival and differentiation .

Properties

Molecular Formula

C27H26N2O5

Molecular Weight

458.5 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide

InChI

InChI=1S/C27H26N2O5/c1-32-15-9-11-22-21(12-15)19-5-3-7-23(26(19)29-22)28-25(30)14-33-16-8-10-18-17-4-2-6-20(17)27(31)34-24(18)13-16/h8-13,23,29H,2-7,14H2,1H3,(H,28,30)

InChI Key

CXORHCSVIGDORS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)COC4=CC5=C(C=C4)C6=C(CCC6)C(=O)O5

Origin of Product

United States

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